Cas no 1255783-31-3 (Diethyl 2-(4-bromophenyl)succinate)

ジエチル2-(4-ブロモフェニル)コハク酸エステルは、有機合成中間体として重要な化合物です。4-ブロモフェニル基とコハク酸エステル構造を有し、医薬品や機能性材料の合成において有用な前駆体となります。特にパラ位の臭素原子が求電子置換反応に適しており、カップリング反応や置換反応を通じて多様な誘導体へ変換可能です。エステル基の存在により、反応性と溶解性のバランスが良く、有機溶媒への溶解性に優れています。また、結晶性が良好なため精製が容易で、高純度品の調製が可能です。

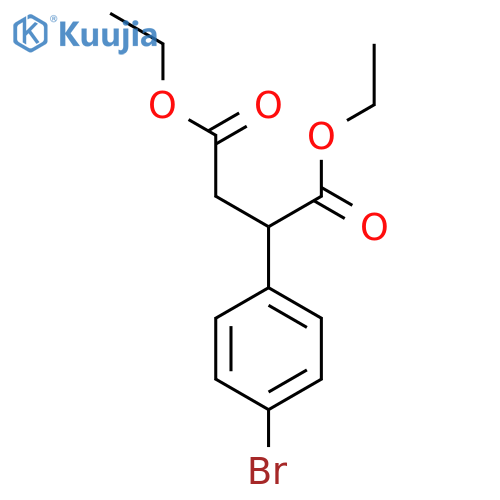

1255783-31-3 structure

商品名:Diethyl 2-(4-bromophenyl)succinate

CAS番号:1255783-31-3

MF:C14H17BrO4

メガワット:329.186383962631

CID:4937085

Diethyl 2-(4-bromophenyl)succinate 化学的及び物理的性質

名前と識別子

-

- Diethyl 2-(4-bromophenyl)succinate

-

- インチ: 1S/C14H17BrO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3

- InChIKey: PYSWTTQPTNIORU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C(C(=O)OCC)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 298

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 3

Diethyl 2-(4-bromophenyl)succinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019124945-5g |

Diethyl 2-(4-bromophenyl)succinate |

1255783-31-3 | 95% | 5g |

$1032.00 | 2023-09-03 |

Diethyl 2-(4-bromophenyl)succinate 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1255783-31-3 (Diethyl 2-(4-bromophenyl)succinate) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量